molecular formula C6H9NO2 B6239896 2-oxa-6-azaspiro[3.4]octan-5-one CAS No. 1824056-67-8

2-oxa-6-azaspiro[3.4]octan-5-one

Cat. No. B6239896
CAS RN: 1824056-67-8
M. Wt: 127.1
InChI Key:
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Description

2-Oxa-6-azaspiro[3.4]octan-5-one is a chemical compound with the molecular formula C6H9NO2 . It is involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives .


Synthesis Analysis

The synthesis of 2-oxa-6-azaspiro[3.4]octan-5-one involves the annulation of the cyclopentane ring . There are also other approaches that involve the annulation of the four-membered ring .


Molecular Structure Analysis

The InChI code for 2-oxa-6-azaspiro[3.4]octan-5-one is 1S/C6H9NO2/c8-5-6(1-2-7-5)3-9-4-6/h1-4H2,(H,7,8) . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

2-Oxa-6-azaspiro[3.4]octan-5-one is involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives . These derivatives exhibit epidermal growth factor receptor (EGFR) inhibitory activities .


Physical And Chemical Properties Analysis

2-Oxa-6-azaspiro[3.4]octan-5-one has a molecular weight of 127.14 . It is a solid at room temperature . It is soluble in water .

Scientific Research Applications

Cancer Research: EGFR Inhibition

2-oxa-6-azaspiro[3.4]octan-5-one: is utilized in the synthesis of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives . These derivatives have shown promising results in inhibiting the Epidermal Growth Factor Receptor (EGFR) . EGFR is a critical target in cancer therapy because its activation leads to cell proliferation and survival. By inhibiting EGFR, these compounds can potentially halt the growth of cancer cells, making them valuable in the development of new anticancer drugs.

Safety and Hazards

2-Oxa-6-azaspiro[3.4]octan-5-one is classified as harmful if swallowed or in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-oxa-6-azaspiro[3.4]octan-5-one involves the formation of a spirocyclic ring system through a cyclization reaction. The starting material for this synthesis is a substituted oxirane, which undergoes ring-opening and subsequent cyclization to form the spirocyclic ring system. The final step involves the oxidation of the nitrogen atom to form the desired product.", "Starting Materials": [ "2-chloroethyl acetate", "2-aminopropanol", "sodium hydride", "tetrahydrofuran", "acetic acid", "sodium chlorite", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Deprotonation of 2-aminopropanol with sodium hydride in tetrahydrofuran to form the corresponding sodium salt.", "Step 2: Addition of 2-chloroethyl acetate to the reaction mixture to form the corresponding N-substituted oxirane.", "Step 3: Ring-opening of the oxirane with sodium bicarbonate in water to form the corresponding hydroxyalkylamine.", "Step 4: Cyclization of the hydroxyalkylamine with acetic acid to form the spirocyclic ring system.", "Step 5: Oxidation of the nitrogen atom in the spirocyclic ring system with sodium chlorite to form 2-oxa-6-azaspiro[3.4]octan-5-one." ] }

CAS RN

1824056-67-8

Product Name

2-oxa-6-azaspiro[3.4]octan-5-one

Molecular Formula

C6H9NO2

Molecular Weight

127.1

Purity

95

Origin of Product

United States

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